![molecular formula C20H16O4 B6411704 3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1258633-19-0](/img/structure/B6411704.png)
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid, 95%
Overview
Description
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid (95%) is a type of organic compound that belongs to the family of phenolic acids. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. It is most commonly used in the synthesis of other compounds, as well as in scientific research applications.
Scientific Research Applications
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid (95%) is widely used in scientific research applications. It is used in the synthesis of other compounds, such as 3-benzyloxybenzoic acid, which has been used in the study of the mechanism of action of various drugs. It has also been used in the synthesis of 3-benzyloxybenzaldehyde, which has been used in the study of the biochemical and physiological effects of various compounds. Additionally, it has been used in the synthesis of 3-benzyloxybenzyl alcohol, which has been used in the study of the pharmacological effects of various drugs.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid (95%) is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Inhibition of this enzyme can lead to decreased inflammation and pain. Additionally, it is believed to act as an antioxidant, which can reduce oxidative stress and damage caused by free radicals.
Biochemical and Physiological Effects
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain by inhibiting the enzyme cyclooxygenase (COX). It has also been shown to reduce oxidative stress and damage caused by free radicals. Additionally, it has been shown to reduce the activity of the enzyme 5-lipoxygenase, which is responsible for the synthesis of leukotrienes, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid (95%) has a number of advantages and limitations for lab experiments. One of the main advantages is its high solubility in organic solvents such as ethanol and methanol, which makes it easy to work with in the laboratory. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is important to note that it is a strong acid and can cause skin irritation, so it should be handled with care.
Future Directions
The future directions for 3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid (95%) are vast and varied. One possible direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of other compounds and its use in drug development. Additionally, research could be done on its potential use in the treatment of various diseases, such as cancer and inflammation. Furthermore, research could be done to determine its potential toxicity and safety in humans.
Synthesis Methods
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid (95%) can be synthesized through a variety of methods. One of the most common methods is a multi-step synthesis process that involves the condensation of 3-benzyloxybenzaldehyde with hydroxybenzoic acid in the presence of sodium hydroxide and pyridine. This reaction results in the formation of 3-(3-benzyloxyphenyl)-5-hydroxybenzoic acid. Other methods of synthesis include the reaction of 3-benzyloxybenzaldehyde with sodium benzoate in the presence of sodium hydroxide, as well as the reaction of 3-benzyloxybenzaldehyde with paraformaldehyde in the presence of sodium hydroxide.
properties
IUPAC Name |
3-hydroxy-5-(3-phenylmethoxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-18-10-16(9-17(11-18)20(22)23)15-7-4-8-19(12-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSIOPOWDXAGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692218 | |
Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid | |
CAS RN |
1258633-19-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-hydroxy-3′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258633-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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